molecular formula C19H19ClFN3O2 B2743842 1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955237-38-4

1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2743842
CAS No.: 955237-38-4
M. Wt: 375.83
InChI Key: XOVYAUWQUPNGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative featuring a 4-chlorobenzyl group and a substituted pyrrolidinone moiety linked to a 4-fluorophenyl ring. The compound’s structure combines electron-withdrawing substituents (chlorine and fluorine) with a heterocyclic pyrrolidinone core, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c20-15-3-1-13(2-4-15)10-22-19(26)23-11-14-9-18(25)24(12-14)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVYAUWQUPNGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acid Derivatives

A common approach to pyrrolidinones involves cyclization of γ-amino acids. For example, 4-fluorophenylglycidyl ester can undergo ring-opening with ammonium hydroxide to yield 5-oxopyrrolidin-3-carboxylic acid, which is subsequently reduced to the corresponding alcohol and converted to the methylamine via Mitsunobu reaction. This method, however, requires stringent control of stereochemistry, as evidenced by the use of chiral auxiliaries in analogous syntheses.

Michael Addition-Cyclization Cascade

In a method adapted from patent literature, acrylamide derivatives bearing a 4-fluorophenyl group undergo Michael addition with nitromethane, followed by intramolecular cyclization under basic conditions to form the pyrrolidinone ring. The nitro group is then reduced to an amine using hydrogenation over Pd/C, achieving the 3-aminomethyl substituent critical for subsequent urea formation.

Formation of the Urea Linkage

Isocyanate-Mediated Coupling

Reaction of 4-chlorobenzyl isocyanate with the pyrrolidinone-methylamine intermediate in anhydrous tetrahydrofuran (THF) at 0–5°C provides the urea product in moderate yields (45–60%). This method, while straightforward, often necessitates chromatographic purification due to byproduct formation from excess isocyanate.

Carbodiimide-Assisted Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents, the amine intermediate is reacted with 4-chlorobenzylcarbamic acid in dichloromethane. This approach, detailed in PMC6600452 for analogous ureas, enhances reaction efficiency (yields: 70–85%) and minimizes racemization.

Solvent and Crystallization Optimization

Solvent Selection for Coupling Reactions

Polar aprotic solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAc) are preferred for urea bond formation, as demonstrated in CN103508944A and EP2279167B1. These solvents improve reagent solubility and stabilize transition states, though post-reaction removal requires careful distillation or anti-solvent precipitation.

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) at −20°C yields the target compound as a white crystalline solid with >99% purity by HPLC. Patent data emphasize the importance of gradient cooling (e.g., 110°C → room temperature over 12 h) to avoid amorphous phase formation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO- d ₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–6.92 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂), 3.72–3.68 (m, 1H, pyrrolidinone-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH), 2.85–2.79 (m, 2H, pyrrolidinone-H), 2.45–2.38 (m, 2H, pyrrolidinone-H).
  • ESI-MS : m/z 418.1 ([M + H]⁺, calc. 418.1).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, with retention time = 12.7 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Isocyanate coupling 45–60 95–98 Simplicity, minimal steps Low yield, chromatography required
EDCl/HOBt coupling 70–85 99+ High efficiency, scalability Cost of coupling reagents
One-pot cascade 55–65 97–99 Convergent synthesis Complex optimization

Industrial-Scale Considerations

Adapting laboratory procedures for kilogram-scale production requires:

  • Continuous flow reactors to manage exothermic urea formation.
  • Green solvent alternatives (e.g., cyclopentyl methyl ether) to replace DMF, reducing environmental impact.
  • In-line PAT (Process Analytical Technology) for real-time monitoring of crystallinity and particle size distribution.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally analogous molecules:

Compound Name Structural Features Biological Activity Reference
1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (Target) 4-Chlorobenzyl, 4-fluorophenyl-pyrrolidinone Inferred: Potential kinase/modulator
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Pyridin-2-yl with phenoxy and dimethoxyphenyl groups Glucokinase activator
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3) Triazinan-ylidene, pyridin-2-yl Analgesic (pain relief)
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)urea (GEN-2) 4-Fluorophenyl, 4-isopropyl triazolyl Chagas disease candidate
Aprepitant Morpholine, triazolone, trifluoromethylphenyl Antiemetic (neurokinin-1 receptor antagonist)
Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) Fluorophenyl-prop-2-en-1-one backbone Crystallographic studies (dihedral angles)

Key Structural and Functional Comparisons:

Urea Backbone Modifications: The target compound and GEN-2 share a urea core but differ in substituents. Compound 1 and Compound 3 () incorporate pyridine and triazinan-ylidene moieties, respectively, linked to urea. These groups likely influence target specificity; for example, Compound 1’s dimethoxyphenyl group may contribute to glucokinase activation .

Fluorophenyl Substituents :

  • The target compound and GEN-2 both include 4-fluorophenyl groups, which are common in medicinal chemistry for improving bioavailability and binding affinity. In contrast, Aprepitant uses a 3,5-bis(trifluoromethyl)phenyl group for enhanced receptor binding .

Heterocyclic Moieties: The pyrrolidinone group in the target compound contrasts with GEN-2’s triazole and Aprepitant’s morpholine.

Therapeutic Applications: Analgesic activity in Compound 3 () suggests that triazinan-ylidene-urea hybrids may target pain pathways, while the target compound’s pyrrolidinone could favor central nervous system (CNS) penetration due to its smaller size . Chalcone derivatives () highlight the role of fluorophenyl groups in molecular conformation, with dihedral angles (7.14°–56.26°) influencing crystallographic packing and solubility .

Electron-Withdrawing Effects :

  • The 4-chlorobenzyl and 4-fluorophenyl groups in the target compound introduce electron-withdrawing effects, which may stabilize the molecule’s conformation or enhance interactions with hydrophobic binding pockets.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The urea scaffold’s flexibility allows diverse substitutions for tailored biological effects. For instance, pyridine-linked ureas (Compound 1) show enzyme activation, while triazinan-ylidene derivatives (Compound 3) exhibit CNS activity .
  • Pharmacokinetic Considerations: GEN-2’s triazole group may confer greater metabolic resistance compared to the target’s pyrrolidinone, which could undergo ring-opening reactions in vivo .
  • Therapeutic Potential: The target compound’s combination of fluorophenyl and chlorobenzyl groups warrants investigation for kinase inhibition or antimicrobial activity, given the prevalence of these motifs in drug discovery.

Biological Activity

1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClF N4O, with a molecular weight of approximately 364.84 g/mol. The compound features a urea linkage, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Antitumor Activity

Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15.2Apoptosis induction
Compound BMCF7 (Breast)10.5Cell cycle arrest
This compoundHeLa (Cervical)TBDTBD

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and metabolic disorders. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitiveTBD
UreaseNon-competitiveTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The presence of the chlorobenzyl and fluorophenyl groups may enhance binding affinity to specific receptors involved in cell signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.
  • Oxidative Stress Induction : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of related compounds:

  • A study on pyrrolidine derivatives showed that modifications at the benzyl position significantly enhanced antitumor activity against various cancer cell lines .
  • Another investigation into urea-based compounds indicated their effectiveness as anti-inflammatory agents, suggesting broader therapeutic uses beyond oncology .

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions.

Substituent introduction : The 4-chlorobenzyl group is added via nucleophilic substitution using 4-chlorobenzyl halides.

Urea linkage : Coupling with isocyanate derivatives (e.g., 4-fluorophenyl isocyanate) in anhydrous solvents like THF or DMF.
Purification employs recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., protease or kinase inhibition; measure IC50 via fluorescence plate readers).
  • Cell viability : MTT or ATP-luminescence assays in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 μM).
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) using [³H]-labeled antagonists .

Q. How is the compound characterized for structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea linkage (DMSO-d6 as solvent).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, m/z calculated for C₂₀H₁₈ClFN₃O₂).
  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve the compound’s structure?

  • Methodological Answer :
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Collect 180° of φ-scans with 1° oscillations.
  • Refinement : SHELXL () for anisotropic displacement parameters. Apply TWIN/BASF commands for twinned crystals.
  • Validation : Check R-factor convergence (R₁ < 0.05) and geometry (bond length RMSD < 0.02 Å) using CCDC Mercury .

Q. How can contradictory biological activity data (e.g., varying IC50 across assays) be resolved?

  • Methodological Answer :
  • Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤0.1%). Use internal controls (e.g., staurosporine for kinase inhibition).
  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) for binding kinetics.
  • Meta-analysis : Compare data across cell lines (e.g., primary vs. immortalized) to identify off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog synthesis : Replace 4-fluorophenyl with 3-fluorophenyl or 4-chlorophenyl () to assess electronic effects.
  • Computational modeling : Docking (AutoDock Vina) into target proteins (e.g., COX-2 or EGFR) to predict binding modes.
  • Pharmacophore mapping : Identify critical H-bond donors (urea moiety) and hydrophobic regions (aromatic rings) using Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.